molecular formula C24H21ClN4O4 B11281586 N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11281586
M. Wt: 464.9 g/mol
InChI Key: MSRAQUVLHISIJT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, methoxyphenyl, and pyridinylmethyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyridinylmethylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The pathways involved in these effects include the modulation of signaling pathways and the alteration of gene expression.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-33-20-10-8-19(9-11-20)29-23(31)21(13-22(30)27-18-6-4-17(25)5-7-18)28(24(29)32)15-16-3-2-12-26-14-16/h2-12,14,21H,13,15H2,1H3,(H,27,30)

InChI Key

MSRAQUVLHISIJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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